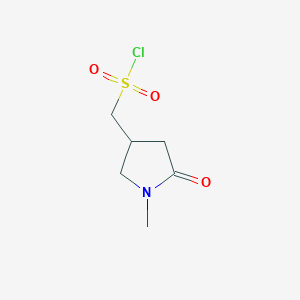

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride

Description

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is used primarily in research and industrial applications due to its unique chemical properties.

Propriétés

Formule moléculaire |

C6H10ClNO3S |

|---|---|

Poids moléculaire |

211.67 g/mol |

Nom IUPAC |

(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H10ClNO3S/c1-8-3-5(2-6(8)9)4-12(7,10)11/h5H,2-4H2,1H3 |

Clé InChI |

PNYSSIGXMOYXGV-UHFFFAOYSA-N |

SMILES canonique |

CN1CC(CC1=O)CS(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-5-oxopyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives .

Applications De Recherche Scientifique

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into target molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonate

- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonamide

- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonic acid

Uniqueness

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of the methanesulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Activité Biologique

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a synthetic organic compound belonging to the sulfonamide class. Its biological activity is primarily linked to its sulfonamide structure, which is known for various pharmacological effects, including antibacterial and anti-inflammatory properties. This article examines the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of functional groups that influence its biological interactions:

- Pyrrolidinone Ring : Provides structural stability.

- Methanesulfonyl Group : Contributes to its reactivity and interaction with biological targets.

- Fluorophenyl Substituent : Enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

The mechanism of action for (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride involves:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity effectively.

- Receptor Modulation : The compound may interact with specific receptors, influencing various biological pathways.

Biological Activity Overview

The biological activities associated with this compound include:

- Antibacterial Activity : Exhibits moderate to strong effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.

- Enzyme Inhibition : Effective in inhibiting key enzymes such as acetylcholinesterase.

Antibacterial Activity

Studies have shown that (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride demonstrates significant antibacterial properties. For example, it has been reported to have strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

| Enzyme | Inhibition Effect | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Strong | 2.14 ± 0.003 µM |

| Urease | Strong | Varies |

Case Studies

A recent study highlighted the compound's effectiveness in vitro against SARS-CoV-2 Mpro, demonstrating a biochemical potency (Ki = 7.93 nM) and antiviral activity (EC50 = 909 nM) in cellular assays . This suggests potential applications in antiviral drug development.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.